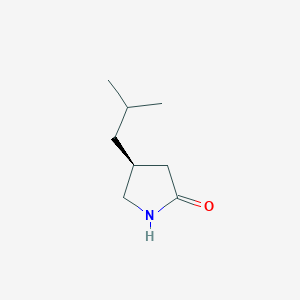

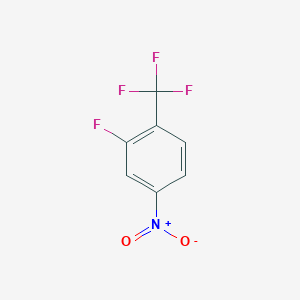

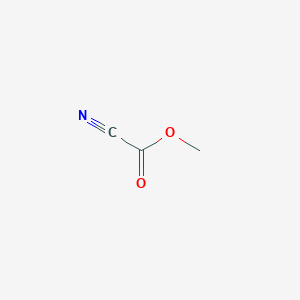

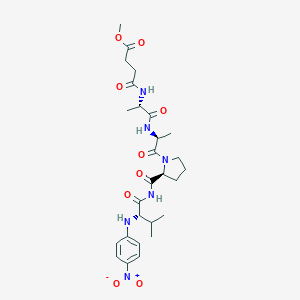

![molecular formula C29H60NO6P B058285 [2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 113201-37-9](/img/structure/B58285.png)

[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SRI-62-834 is a cyclic ether analog of the antitumor agent ET-18-OCH3. It has been studied for its potential antitumor properties and has shown good cytotoxicity in vitro against various tumor cell lines . The compound is known to inhibit platelet-derived growth factor and platelet-activating factor at the receptor level .

Métodos De Preparación

SRI-62-834 is synthesized by incorporating the oxygen atom at carbon atom 2 into a five-membered heterocycle . The specific synthetic routes and reaction conditions for this compound are not widely documented in the available literature. it is known that the compound has been prepared and evaluated as an antitumor agent .

Análisis De Reacciones Químicas

SRI-62-834 undergoes various chemical reactions, including interactions with platelet-derived growth factor and platelet-activating factor receptors . The compound has been shown to cause a rapid, dose-dependent increase in membrane permeability, initially towards outward efflux of preloaded fluorescein probe and then towards influx of extracellular propidium . This suggests that SRI-62-834 may be involved in membrane-damaging reactions.

Aplicaciones Científicas De Investigación

SRI-62-834 has been extensively studied for its antitumor properties. It has shown good cytotoxicity in vitro against a variety of tumor cell lines and has been effective in the mouse Meth A sarcoma model . The compound has also been evaluated for its potential use in treating chronic relapsing experimental allergic encephalomyelitis in rats . Additionally, SRI-62-834 has been studied for its effects on cell membrane permeability, intracellular pH, and cell size/structure in various cancer cell lines .

Mecanismo De Acción

The mechanism of action of SRI-62-834 involves its interaction with platelet-derived growth factor and platelet-activating factor receptors . The compound causes a rapid increase in membrane permeability, which may be related to its effects on protein kinase C-dependent intracellular calcium signaling . The exact molecular targets and pathways involved in its antitumor activity are still being investigated.

Comparación Con Compuestos Similares

SRI-62-834 is structurally related to other antitumor ether lipids such as hexadecylphosphocholine and ET-18-OCH3 . These compounds have shown varying degrees of cytotoxicity and calcium mobilizing effects in different cell lines . SRI-62-834 has been found to be more cytotoxic than its related compounds in certain cell lines, making it a unique candidate for further research .

Similar Compounds:- Hexadecylphosphocholine

- ET-18-OCH3

- Platelet-activating factor analogs

Propiedades

Número CAS |

113201-37-9 |

|---|---|

Fórmula molecular |

C29H60NO6P |

Peso molecular |

549.8 g/mol |

Nombre IUPAC |

[2-(octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C29H60NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-33-27-29(22-21-25-34-29)28-36-37(31,32)35-26-23-30(2,3)4/h5-28H2,1-4H3 |

Clave InChI |

OEWZGBLJCYAMEG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C |

Sinónimos |

(tetrahydro-2-(octadecycloxy)methylfuran-2-yl)methoxyphosphocholine 2-((hydroxy-((2-((octadecyloxy)methyl)tetrahydrofuran-2-yl)methoxy)phosphinyl)oxy)-N,N,N-trimethylethylaminium hydroxide inner salt CRC 86-05 MLS 266-337 MLS-266-337 NSC 614383 SDZ 266336, (S isomer) SDZ 266337, (R isomer) SRI 62-834 SRI 62834 SRI-62-834 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)